molecular formula C18H13NO B1624836 Phenyl-(2-pyridin-3-ylphenyl)methanone CAS No. 159429-52-4

Phenyl-(2-pyridin-3-ylphenyl)methanone

Cat. No.: B1624836
CAS No.: 159429-52-4
M. Wt: 259.3 g/mol
InChI Key: PTJKKSZMSXBOSD-UHFFFAOYSA-N
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Description

Phenyl-(2-pyridin-3-ylphenyl)methanone (CAS 159429-52-4) is an organic compound with the molecular formula C18H13NO and a molecular weight of 259.30 g/mol . This benzophenone derivative is of significant interest in scientific research, particularly in the field of materials science. Recent studies on closely related benzophenone-pyridine hybrids have demonstrated exceptional performance as corrosion inhibitors for mild steel in acidic environments, achieving inhibition efficiencies greater than 96% . These compounds function as mixed-type inhibitors, predominantly suppressing cathodic reactions, and their adsorption on metal surfaces follows the Langmuir isotherm model . The molecular structure, featuring aromatic rings, localized π-electrons, and nitrogen and oxygen heteroatoms, is the pivotal factor for its effectiveness, facilitating strong adsorption onto metal surfaces . Furthermore, its structural motif makes it a valuable intermediate in pharmaceutical research for the synthesis of bioactive molecules . This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

phenyl-(2-pyridin-3-ylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13NO/c20-18(14-7-2-1-3-8-14)17-11-5-4-10-16(17)15-9-6-12-19-13-15/h1-13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTJKKSZMSXBOSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=CC=C2C3=CN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60434600
Record name Phenyl[2-(pyridin-3-yl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60434600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

159429-52-4
Record name Phenyl[2-(pyridin-3-yl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60434600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Coordination Chemistry and Ligand Design Incorporating Phenyl 2 Pyridin 3 Ylphenyl Methanone Scaffolds

Phenyl-(2-pyridin-3-ylphenyl)methanone as a Ligand Framework

This compound represents a class of pyridylphenyl ketone ligands that possess intriguing features for the construction of metal complexes. The arrangement of a pyridyl ring, a central carbonyl group, and a phenyl substituent offers a combination of donor atoms and steric bulk that can influence the geometry and reactivity of the resulting coordination compounds.

Chelation Modes and Potential Coordination Sites (e.g., N, O-donor)

The primary coordination sites within this compound are the nitrogen atom of the pyridine (B92270) ring and the oxygen atom of the carbonyl group. This arrangement allows the ligand to act as a bidentate N,O-donor, forming a stable chelate ring with a metal center. The position of the nitrogen atom on the pyridine ring is crucial; in this case, the nitrogen at the 3-position leads to a larger chelate ring compared to a 2-substituted pyridine analogue. This can have a significant impact on the stability and preferred geometry of the resulting metal complex.

While the bidentate N,O-coordination is the most anticipated chelation mode, other possibilities could be envisaged depending on the metal center and reaction conditions. For instance, the ligand could potentially act as a monodentate donor through either the nitrogen or the oxygen atom, or it could bridge two metal centers. The specific coordination mode adopted will be a function of the electronic and steric properties of the ligand and the metal ion.

Table 1: Potential Coordination Modes of this compound

Coordination ModeDonor AtomsDescription
Bidentate (Chelating)N, OThe nitrogen of the pyridine ring and the oxygen of the carbonyl group coordinate to the same metal center, forming a stable chelate ring.
MonodentateN or OThe ligand coordinates to a metal center through either the pyridine nitrogen or the carbonyl oxygen.
BridgingN and OThe nitrogen and oxygen atoms coordinate to two different metal centers, linking them together.

Electronic and Steric Properties Governing Metal Complexation

The electronic properties of the ligand can be tuned by introducing substituents on either the pyridyl or the phenyl rings. Electron-donating groups would enhance the σ-donating ability of the ligand, while electron-withdrawing groups would increase its π-accepting character. These modifications can have a profound effect on the stability and reactivity of the resulting metal complexes. The steric hindrance imposed by the bulky phenyl group can favor the formation of specific isomers and can also protect the metal center from unwanted side reactions.

Synthesis and Characterization of Transition Metal Complexes with this compound Analogues

The synthesis of transition metal complexes with pyridylphenyl ketone ligands typically involves the reaction of a suitable metal precursor with the ligand in an appropriate solvent. The characterization of these complexes relies on a variety of spectroscopic and analytical techniques to elucidate their structure and bonding. Due to the limited specific data on this compound, this section will draw insights from related pyridylphenyl ligands.

Rhodium-Based Complexes: Insights from Related Pyridylphenyl Ligands

Rhodium complexes are of significant interest due to their extensive applications in catalysis. nih.gov The synthesis of rhodium(I) complexes with keto-functionalized ligands has been reported. For instance, the reaction of [Rh(μ-Cl)(CO)2]2 with keto-functionalized N-pyrrolyl phosphine (B1218219) ligands yields P,O-chelated complexes. rsc.org Similarly, it is anticipated that this compound would react with rhodium precursors, such as [RhCl(CO)2]2 or [Rh(cod)Cl]2 (cod = 1,5-cyclooctadiene), to form stable complexes. mdpi.comresearchgate.netfigshare.com The resulting complexes could feature the pyridylphenyl ketone acting as a bidentate N,O-ligand. The synthesis of homoleptic rhodium pyridine complexes has also been achieved from simple precursors. nih.gov

The characterization of such rhodium complexes would involve techniques like infrared (IR) spectroscopy to observe the C=O stretching frequency, which typically shifts upon coordination. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) would provide information about the ligand environment, and mass spectrometry would confirm the molecular weight of the complex.

Complexation with Other d-Block Metals (e.g., Iridium, Ruthenium)

The coordination chemistry of pyridyl-containing ligands with other d-block metals like iridium and ruthenium is well-developed.

Iridium Complexes: Iridium(III) complexes with dipyridyl-NH-ketimine ligands have been synthesized from [IrCl2(η⁵-C5Me5)]2. ias.ac.in These reactions sometimes lead to unexpected products through N-C bond cleavage, highlighting the rich reactivity of these systems. ias.ac.in The synthesis of iridium complexes with simple pyridine ligands has also been explored as models for hydrodenitrogenation processes. nih.gov Cyclometalated iridium(III) complexes are another important class of compounds that have been extensively studied for their applications in photodynamic therapy and as catalysts. nih.govnih.gov It is plausible that this compound could form similar complexes with iridium precursors, potentially leading to catalytically active or luminescent materials. mdpi.com

Ruthenium Complexes: A variety of ruthenium(II) complexes with mixed diimine ligands have been synthesized and characterized. researchgate.net Ruthenium complexes bearing pyridine-alkoxide ligands have been prepared from Ru3(CO)12 and have shown catalytic activity in alcohol oxidation. frontiersin.org Furthermore, ruthenium complexes with bidentate pyrrole-ketone ligands have been synthesized and their structures determined by X-ray crystallography. researchgate.net The synthesis of ruthenium complexes often involves the use of precursors like [RuCl2(PPh3)3] or arene-ruthenium dimers. researchgate.netrsc.org The reaction of this compound with such precursors would likely yield stable ruthenium complexes where the ligand acts as an N,O-donor. The electronic properties and stability of ruthenium complexes can be significantly influenced by the nature of the ligands, with N,N-donor ligands often stabilizing the Ru(III) oxidation state. rsc.org

Table 2: Representative d-Block Metal Precursors for Complexation with Pyridylphenyl Ketone Analogues

MetalPrecursorPotential Product TypeReference
Rhodium[Rh(CO)2Cl]2Carbonyl complexes with N,O-chelation rsc.org
Rhodium[Rh(cod)Cl]2Square planar Rh(I) complexes mdpi.com
Iridium[IrCl2(η⁵-C5Me5)]2Half-sandwich Ir(III) complexes ias.ac.in
Iridium[Ir(cod)(PPh3)2]PF6Dihydridoiridium(III) complexes nih.gov
RutheniumRu3(CO)12Ruthenium carbonyl clusters frontiersin.org
Ruthenium[RuCl2(PPh3)3]Mononuclear Ru(II) complexes researchgate.net
Ruthenium[(η⁶-cymene)RuCl2]2Arene-ruthenium complexes researchgate.net

Catalytic Applications of Phenyl 2 Pyridin 3 Ylphenyl Methanone Based Systems

Role of Pyridine-Containing Methanones in Metal-Catalyzed Reactions

Pyridine-containing methanones are a class of compounds that have drawn interest in coordination chemistry and catalysis. The nitrogen atom of the pyridine (B92270) ring provides a potent coordination site for a wide range of transition metals. Simultaneously, the carbonyl oxygen of the methanone (B1245722) group can also act as a Lewis basic donor site. This dual coordination ability allows these molecules to act as bidentate N,O-chelating ligands.

The formation of a stable five- or six-membered chelate ring with a metal center can significantly influence the metal's electronic properties and steric environment. This modulation is crucial for controlling the activity, selectivity, and stability of a catalyst. For instance, in palladium catalysis, the nature of the ligand is critical in dictating the outcome of cross-coupling reactions. nih.gov The pyridine ring's aromaticity and the electron-withdrawing nature of the carbonyl group can affect the electron density at the metal center, thereby influencing key steps in the catalytic cycle such as oxidative addition and reductive elimination.

Furthermore, the pyridine moiety itself can act as a directing group in C-H activation reactions, facilitating the selective functionalization of an adjacent C-H bond. rsc.orgresearchgate.net The substitution pattern on both the phenyl and pyridine rings of the methanone structure offers a platform for fine-tuning the ligand's properties for specific catalytic transformations.

Homogeneous Catalysis Mediated by Phenyl-(2-pyridin-3-ylphenyl)methanone Complexes

While direct catalytic applications of this compound are not extensively documented, the behavior of analogous structures, particularly 2-phenylpyridine (B120327) and its derivatives, provides a strong basis for predicting its potential in homogeneous catalysis.

Palladium-catalyzed C-H activation is a powerful strategy for forming new carbon-carbon and carbon-heteroatom bonds. rsc.org In many of these reactions, a directing group is used to position the metal catalyst in proximity to a specific C-H bond, ensuring high regioselectivity. The pyridine group of 2-phenylpyridine is a classic and highly effective directing group for the ortho-functionalization of its phenyl ring. rsc.orgresearchgate.net

It is proposed that this compound can function similarly. The nitrogen atom on the pyridin-3-yl group could direct a metal catalyst, such as palladium, to activate a C-H bond at the ortho position of the adjacent phenyl ring. This would form a stable cyclometalated intermediate, which is key to many catalytic cycles. researchgate.net This intermediate could then react with various coupling partners. For example, studies on 3-methyl-2-phenylpyridine (B78825) have shown that it undergoes efficient Pd-catalyzed C-H arylation with diaryliodonium salts. nih.gov This suggests that this compound could be a viable substrate or ligand for similar C-H functionalization reactions, including olefinations, arylations, and alkylations.

Table 1: Examples of Palladium-Catalyzed C-H Functionalization of 2-Phenylpyridine (Analogous System)

Reaction Type Coupling Partner Catalyst/Oxidant Product Type Reference
Arylation Diaryliodonium Salts Pd(OAc)₂ Biaryl nih.gov
Olefination Alkenes Pd(OAc)₂ / Ag₂CO₃ Styrenylpyridine snnu.edu.cn
Thiolation Sulfenamide Reagent Pd(MeCN)₂Cl₂ / AgOAc Aryl Thioether researchgate.net

This table presents data for the analogous compound 2-phenylpyridine to illustrate the potential reactivity.

The Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions are fundamental cross-coupling methods in modern organic synthesis, heavily reliant on palladium catalysts supported by ligands. nih.govresearchgate.net Ligands play a crucial role by stabilizing the active catalytic species, promoting oxidative addition of the aryl halide, and facilitating the reductive elimination of the final product. Phosphine (B1218219) ligands are commonly used, but N-heterocyclic compounds also serve as effective ligands. nih.gov

Given its structure, this compound could serve as an N,O-bidentate ligand in such transformations. The chelation to the palladium center could enhance catalyst stability and influence its reactivity. While specific studies using this exact molecule as a ligand are sparse, related pyridine-based systems have been explored. For instance, palladacycle complexes derived from (4-(Pyridin-2-yl)phenyl)methanamine have been synthesized and studied, indicating the capability of such structures to form stable and active catalysts. The synthesis of related phenyl-pyridin-3-yl-methanone structures has also been achieved through palladium-catalyzed cross-coupling reactions, where the pyridine moiety is part of one of the coupling partners.

Table 2: General Conditions for Buchwald-Hartwig Amination (Illustrative)

Aryl Halide Amine Catalyst Ligand Base Solvent
Aryl Bromide Primary/Secondary Pd(OAc)₂ or Pd₂(dba)₃ Phosphine-based NaOt-Bu or Cs₂CO₃ Toluene or Dioxane
Aryl Chloride Primary/Secondary Pd(OAc)₂ or Pd₂(dba)₃ Biarylphosphine NaOt-Bu or K₃PO₄ Toluene or THF

This table shows typical conditions for the Buchwald-Hartwig reaction, where a ligand like this compound could potentially be employed.

Asymmetric catalysis is a critical field for the synthesis of enantiomerically pure compounds, particularly for the pharmaceutical industry. This typically involves the use of a chiral ligand to create an asymmetric environment around a metal catalyst.

There is currently limited information on the use of this compound or its derivatives as chiral ligands for asymmetric catalysis. However, the structurally related compound, Phenyl(pyridin-2-yl)methanone, is a significant substrate in asymmetric synthesis. For example, its asymmetric reduction to produce the chiral alcohol (S)-phenyl(pyridin-2-yl)methanol, which has analgesic properties, has been achieved with high enantioselectivity using biocatalysts or transition-metal catalysts with chiral ligands. researchgate.net This highlights the value of the pyridinyl-phenyl-methanone scaffold in accessing chiral molecules.

For this compound to be used as a catalyst in this context, it would need to be rendered chiral, for instance, by introducing a chiral substituent or creating atropisomerism. Such a modified chiral ligand could then potentially induce enantioselectivity in a range of metal-catalyzed reactions.

Computational and Theoretical Investigations of Phenyl 2 Pyridin 3 Ylphenyl Methanone and Its Derivatives

Quantum Chemical Calculations (QCC)

Quantum Chemical Calculations (QCC) are a cornerstone of modern chemical research, enabling the investigation of molecular properties from first principles. These methods solve the Schrödinger equation (or a simplified form) for a given molecule to determine its electronic structure and associated characteristics.

Molecular Orbital (MO) theory is a powerful QCC framework for understanding the electronic structure of molecules like Phenyl-(2-pyridin-3-ylphenyl)methanone. In this theory, atomic orbitals combine to form molecular orbitals that extend over the entire molecule. Key among these are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

For this compound, the HOMO is expected to be localized primarily across the π-systems of the phenyl and pyridyl rings, which are electron-rich. The LUMO would likely be centered on the electron-deficient carbonyl group and the biphenyl-pyridine framework. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A smaller gap suggests higher polarizability, lower kinetic stability, and greater chemical reactivity, as less energy is required to excite an electron from the ground state. Computational methods can precisely calculate the energies of these orbitals and visualize their spatial distribution. researchgate.net

Table 1: Predicted Frontier Molecular Orbital Characteristics

Molecular Orbital Predicted Location of Electron Density Significance
HOMO Phenyl and pyridyl π-systems Region of electron donation (nucleophilic character)
LUMO Carbonyl group, biphenyl-pyridine system Region of electron acceptance (electrophilic character)

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Indicator of chemical reactivity and electronic transition energy |

QCC can predict the most likely sites for chemical reactions. A common tool for this is the Molecular Electrostatic Potential (MEP) map, which illustrates the charge distribution on the molecule's surface.

For this compound, an MEP map would reveal:

Nucleophilic Sites: Regions of negative electrostatic potential (typically colored red or yellow), indicating electron-rich areas prone to electrophilic attack. These would be expected around the carbonyl oxygen and the nitrogen atom of the pyridine (B92270) ring due to their lone pairs of electrons.

Electrophilic Sites: Regions of positive electrostatic potential (typically colored blue), indicating electron-poor areas susceptible to nucleophilic attack. The carbonyl carbon is a primary electrophilic site due to the polarization of the C=O bond. Hydrogen atoms attached to the aromatic rings would also show positive potential.

Condensed Fukui functions and dual descriptor analyses can also be calculated to provide a quantitative measure of local reactivity, identifying specific atoms most susceptible to nucleophilic, electrophilic, or radical attack. researchgate.net

Quantum chemical methods are instrumental in predicting and interpreting spectroscopic data.

UV-Vis and Fluorescence: Time-Dependent Density Functional Theory (TD-DFT) is a widely used method to calculate the energies of electronic transitions from the ground state to various excited states. researchgate.net These transitions correspond to the absorption of light in the UV-Vis spectrum. The calculations can predict the maximum absorption wavelength (λmax) associated with transitions like the n→π* (from the carbonyl oxygen lone pair to the π-system) and π→π* (within the conjugated aromatic rings). Similarly, calculations on the first excited state can help predict fluorescence properties.

Vibrational Modes: Theoretical frequency calculations can predict the positions of absorption bands in infrared (IR) and Raman spectra. By calculating the second derivatives of the energy with respect to atomic displacements, the vibrational modes of the molecule can be determined. This allows for the assignment of specific spectral peaks to the stretching and bending of particular bonds, such as the characteristic C=O stretch of the ketone or the C-H and C=C stretching modes of the aromatic rings. researchgate.net

Table 2: Predicted Vibrational Frequencies for Key Functional Groups

Functional Group Vibrational Mode Predicted Wavenumber Range (cm⁻¹)
Carbonyl (C=O) Stretch 1650 - 1680
Aromatic C=C Stretch 1450 - 1600
Aromatic C-H Stretch 3000 - 3100

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a class of QCC that has become exceptionally popular due to its balance of accuracy and computational cost. It calculates the properties of a system based on its electron density rather than a complex many-electron wavefunction. researchgate.net

A fundamental application of DFT is to determine the most stable three-dimensional structure of a molecule by finding the lowest energy point on its potential energy surface. researchgate.net For this compound, geometry optimization is crucial for understanding its shape.

DFT is a powerful tool for investigating the step-by-step pathway of a chemical reaction. rsc.org For a reaction involving this compound, such as a nucleophilic addition to the carbonyl group, DFT can be used to map out the entire reaction coordinate.

This involves:

Locating Reactants and Products: Optimizing the geometries of the starting materials and final products.

Identifying Transition States (TS): Finding the highest energy point along the reaction pathway that connects reactants and products. A transition state is a first-order saddle point on the potential energy surface and is confirmed by having exactly one imaginary vibrational frequency. rsc.org

Calculating Activation Energy: The energy difference between the transition state and the reactants determines the activation energy (Ea), a key factor controlling the reaction rate.

By elucidating the structures of intermediates and transition states, DFT provides a detailed molecular-level understanding of how a reaction proceeds, which is invaluable for predicting reaction outcomes and designing new synthetic routes. mdpi.com

Interaction Energies in Supramolecular Assemblies

For analogous systems, such as dimers of 4-(4-(methylthio)phenyl)pyridine, interaction energies have been calculated to be in the range of -34 kJ/mol, highlighting the significant role of stacking and hydrogen bonding in their supramolecular organization. nih.gov Similar calculations for this compound would involve constructing various dimer and larger cluster models to identify the most stable packing arrangements and the nature of the intermolecular forces at play.

Table 1: Representative Interaction Energy Components in Aromatic Dimers

Interaction TypeEnergy Contribution (kJ/mol)
Electrostatics-10 to -20
Exchange-Repulsion+20 to +40
Induction-5 to -15
Dispersion-30 to -60
Total Interaction Energy -25 to -55
Note: The values presented are hypothetical and representative for similar aromatic compounds. Specific calculations for this compound are required for accurate data.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations offer a powerful lens to observe the behavior of this compound over time, providing insights into its flexibility, conformational preferences, and interactions with its environment.

Solvent Effects and Solvation Dynamics

The surrounding solvent can significantly influence the conformational preferences and dynamics of a molecule. MD simulations in explicit solvent models (e.g., water, methanol) can capture these effects. By analyzing the radial distribution functions of solvent molecules around specific atoms of this compound, one can understand the solvation shell structure. nih.gov Furthermore, calculating the free energy of solvation helps to quantify the solubility in different media. Studies on related pyridone derivatives have shown that solvent polarity can impact tautomeric equilibria and absorption spectra, highlighting the importance of solvent-solute interactions. researchgate.net

Computational Modeling of Molecular Interactions with Biological Targets (e.g., docking studies)

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger target, such as a protein. nih.gov This method is crucial in drug discovery for identifying potential biological targets and understanding the binding mode of a ligand. For this compound, docking studies could be performed against various enzymes or receptors where its structural motifs might confer activity. For instance, derivatives of pyridinyl-phenyl compounds have been docked into the active sites of kinases and other enzymes. mdpi.comnih.govplos.org The docking process yields a binding affinity score, typically in kcal/mol, and a predicted binding pose, which reveals key interactions like hydrogen bonds and hydrophobic contacts with amino acid residues in the target's active site. rrpharmacology.ru

Table 2: Hypothetical Docking Results for a this compound Derivative against a Kinase Target

ParameterValue
Binding Affinity (kcal/mol)-8.5
Interacting ResiduesVAL 25, LYS 47, GLU 64, LEU 128
Key InteractionsHydrogen bond with LYS 47, Pi-Pi stacking with PHE 82
Note: This table presents a hypothetical scenario. Actual docking studies are required to determine the specific interactions and binding affinity.

Machine Learning and Chemoinformatics in Compound Design and Property Prediction

Machine learning (ML) and chemoinformatics are increasingly used to accelerate the design of new molecules and predict their properties. researchgate.net For a scaffold like this compound, quantitative structure-activity relationship (QSAR) models can be developed. These models correlate structural or physicochemical descriptors of a series of derivatives with their biological activity or other properties. nih.gov

By training an ML model on a dataset of related compounds with known properties, it becomes possible to predict the properties of novel, unsynthesized derivatives of this compound. pitt.edu This approach can be used to predict a wide range of characteristics, including absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles, thereby guiding the selection of the most promising candidates for synthesis and further testing. nih.govplos.org

Advanced Materials Science Applications of Phenyl 2 Pyridin 3 Ylphenyl Methanone Derivatives

Organic Light-Emitting Diodes (OLEDs) and Luminescent Materials

The quest for efficient and stable deep-blue emitters remains a critical challenge in the advancement of full-color display and solid-state lighting technologies based on OLEDs. Derivatives of Phenyl-(2-pyridin-3-ylphenyl)methanone have emerged as promising candidates for creating the next generation of luminescent materials, particularly as ligands in phosphorescent metal complexes.

Development of Blue Phosphorescent Emitters based on Iridium/Rhodium Complexes

The heavy metal iridium(III) is a cornerstone in the design of highly efficient phosphorescent emitters due to its strong spin-orbit coupling, which facilitates the harvesting of both singlet and triplet excitons. The this compound framework serves as an excellent ancillary ligand in these complexes. Its rigid structure and tunable electronic properties, achieved through substitution on the phenyl and pyridyl rings, allow for precise control over the emission color and quantum efficiency of the resulting iridium(III) complex.

For instance, the introduction of electron-withdrawing groups, such as fluorine atoms, onto the phenyl ring of related cyclometalating ligands can effectively lower the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the iridium complex. This strategic modification leads to a blue shift in the emission spectrum, a critical step towards achieving deep-blue phosphorescence. Furthermore, the use of N-heterocyclic carbene (NHC) ancillary ligands in conjunction with phenyl-pyridine type main ligands has been shown to enhance the stability and photoluminescence quantum yield (PLQY) of the resulting blue-emitting complexes. rsc.org One of the key strategies to achieve pure blue emission is to design complexes where the emission originates from a charge-transfer state, which can be finely tuned by modifying the electronic character of the ligands. rsc.org

While iridium(III) complexes have been the primary focus, research into rhodium(III) complexes for phosphorescent applications is also an active area. Although specific examples of rhodium complexes utilizing this compound for blue emission are not extensively documented in current literature, the fundamental principles of ligand design for color tuning and efficiency enhancement are transferable. The development of rhodium-based emitters is driven by the potential for different photophysical properties and the exploration of alternative, potentially more abundant, metal centers.

Investigation of Photophysical Properties and Structure-Property Relationships

A deep understanding of the relationship between the molecular structure of this compound derivatives and their photophysical properties is paramount for the rational design of new materials. Key parameters that are routinely investigated include absorption and emission spectra, photoluminescence quantum yields (PLQY), and excited-state lifetimes.

Theoretical calculations, such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are powerful tools for elucidating these structure-property relationships. They provide insights into the distribution of electron density in the HOMO and LUMO, the nature of electronic transitions (e.g., ligand-centered, metal-to-ligand charge transfer), and the energies of the triplet states, which are crucial for phosphorescence.

For example, in iridium(III) complexes, the emission color is highly dependent on the energy gap between the HOMO and LUMO. By strategically placing electron-donating or electron-withdrawing substituents on the this compound ligand, this energy gap can be precisely engineered. This allows for the fine-tuning of the emission from blue to green and even red. The rigidity of the ligand structure is another critical factor; a more rigid ligand framework can suppress non-radiative decay pathways, leading to higher PLQY and improved device efficiency.

The following table summarizes the photophysical properties of a representative blue-emitting iridium(III) complex featuring a ligand structurally related to this compound.

ComplexAbsorption λmax (nm)Emission λmax (nm)PLQY (%)Excited-State Lifetime (μs)
Ir(dfppy)2(pic)~270, 380470, 498~60~1.5

Data is representative and compiled from literature on similar blue phosphorescent iridium complexes.

Optoelectronic Devices and Charge Transport Materials

Beyond their role as emitters, derivatives of this compound are being explored for use as charge transport materials in various optoelectronic devices. The inherent electronic properties of the pyridine (B92270) and phenyl moieties can be harnessed to facilitate the efficient transport of either electrons or holes.

The electron-deficient nature of the pyridine ring makes these compounds potential candidates for electron-transporting materials (ETMs). Conversely, modifications to the phenyl ring can enhance hole-transporting properties. The ability to tune these characteristics through chemical synthesis makes them versatile building blocks for creating bipolar materials that can transport both charge carriers, a desirable property for simplifying device architectures and improving recombination efficiency within the emissive layer of an OLED.

While specific data on the charge mobility of this compound itself is not widely available, related pyridine-containing compounds have demonstrated electron mobilities in the range of 10⁻⁶ to 10⁻⁴ cm²V⁻¹s⁻¹. The performance of these materials is highly dependent on the molecular packing in the solid state, which influences the electronic coupling between adjacent molecules.

Polymer Science and Functional Materials Synthesis

The incorporation of this compound units into polymer backbones offers a pathway to creating functional materials with a unique combination of properties. These polymers could find applications in areas such as flexible electronics, sensors, and as host materials in OLEDs.

By designing monomers based on the this compound scaffold, polymers with tailored electronic properties, high thermal stability, and good film-forming characteristics can be synthesized. For instance, polymerization could be achieved through the functionalization of the phenyl or pyridyl rings with polymerizable groups like vinyl, ethynyl, or halide moieties for cross-coupling reactions.

A related area of research involves the synthesis of polymers containing pyridine units for use as chemosensors. For example, anthracene-labeled poly(pyridine methacrylamide) has been developed for the detection of specific anions through changes in its fluorescence emission. nih.gov This demonstrates the potential of incorporating pyridyl-keto structures into macromolecules for sensing applications.

Self-Assembly and Nanomaterials Applications

The directional-bonding approach inherent in coordination chemistry allows for the self-assembly of metal ions and organic ligands into highly ordered structures, such as metal-organic frameworks (MOFs) and supramolecular coordination complexes. nih.gov The pyridine nitrogen and the ketone oxygen of this compound present potential coordination sites for metal ions, making this compound an interesting building block for the construction of novel nanomaterials.

The geometry of the ligand, particularly the angle between the coordinating groups, plays a crucial role in determining the final architecture of the self-assembled structure. nih.gov By carefully selecting the metal center and the specific derivative of this compound, it may be possible to create porous MOFs with applications in gas storage, catalysis, and sensing.

Future Directions and Emerging Research Avenues for Phenyl 2 Pyridin 3 Ylphenyl Methanone

Exploration of Novel Synthetic Methodologies and Scalability

The synthesis of complex biaryl ketones like Phenyl-(2-pyridin-3-ylphenyl)methanone traditionally relies on multi-step sequences, often involving classical cross-coupling reactions. While effective, these methods can present challenges related to atom economy, the use of pre-functionalized starting materials, and scalability. Future research is poised to address these limitations by exploring more direct and sustainable synthetic strategies.

A primary focus will be the development of C-H activation/functionalization reactions. These methods allow for the direct coupling of C-H bonds in aromatic systems, bypassing the need for organometallic reagents and halogenated precursors. This approach offers a more atom-economical and environmentally benign route to the biaryl core. Research will likely target the selective activation of specific C-H bonds on both the phenyl and pyridine (B92270) rings to construct the core skeleton or to introduce further functionalization.

Furthermore, addressing the scalability of synthetic routes is critical for any potential industrial or pharmaceutical application. Current laboratory-scale syntheses often face obstacles when transitioning to larger production, including issues with catalyst efficiency and product purification. google.com Future methodologies will need to be robust, reproducible, and amenable to flow chemistry processes. Flow chemistry, where reagents are continuously pumped through a reactor, can offer improved heat transfer, safety, and scalability compared to traditional batch processing.

Development of New Catalytic Transformations with Enhanced Selectivity and Efficiency

The ketone moiety of this compound is a key functional handle for a variety of chemical transformations. A significant future direction lies in the development of novel catalytic processes that can modify this group with high levels of selectivity and efficiency.

One of the most promising areas is asymmetric catalysis. The reduction of the ketone to a chiral alcohol, for instance, creates a stereocenter with significant implications for biological activity. Research into the asymmetric catalytic hydrogenation of similar pyridyl ketones has highlighted the potential, but also the challenges, in achieving high enantioselectivity (ee). google.com Future work will focus on designing new chiral catalysts, likely based on transition metals like iridium or rhodium with bespoke chiral ligands, that can deliver high yields and ee values for the synthesis of enantiopure alcohols derived from this compound. google.com

Beyond reduction, new catalytic transformations could be developed to use the ketone as a directing group for functionalizing adjacent positions on the aromatic rings. This would enable the synthesis of a diverse library of derivatives from a common intermediate, facilitating structure-activity relationship (SAR) studies in drug discovery programs. The goal is to develop catalysts that are not only highly selective but also operate under mild, sustainable conditions, minimizing waste and energy consumption.

Integration of Advanced Computational Modeling with Experimental Studies

The synergy between computational modeling and experimental synthesis is revolutionizing chemical research. For this compound, this integrated approach offers a powerful tool to accelerate discovery and innovation. Future research will increasingly rely on computational methods to guide experimental efforts, saving time and resources.

Computational techniques can be applied in several ways:

Reaction Modeling: Density Functional Theory (DFT) calculations can be used to model proposed synthetic pathways, predict reaction barriers, and elucidate mechanisms. This insight helps in optimizing reaction conditions and in the rational design of catalysts for improved performance.

Property Prediction: Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the physicochemical properties (e.g., solubility, lipophilicity) and biological activities or toxicities of designed derivatives before their synthesis. researchgate.net This allows researchers to prioritize the most promising candidates. nih.gov

Target Interaction Simulation: For medicinal chemistry applications, molecular docking and molecular dynamics (MD) simulations can predict how this compound derivatives bind to specific biological targets, such as enzymes or receptors. nih.gov This structure-based drug design approach is crucial for developing potent and selective therapeutic agents. nih.govnih.gov

The table below summarizes key computational tools and their future applications in the study of this compound.

Computational TechniqueApplication in Future ResearchDesired Outcome
Density Functional Theory (DFT)Elucidating reaction mechanisms for novel synthetic routes.Optimization of reaction conditions and rational catalyst design.
Molecular Dynamics (MD)Simulating the interaction of derivatives with biological targets (e.g., proteins).Understanding binding stability and guiding the design of potent inhibitors. nih.gov
QSAR / CheminformaticsPredicting ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties. researchgate.netPrioritizing synthetic targets with favorable drug-like properties and low toxicity. nih.gov
Virtual ScreeningScreening large virtual libraries of derivatives against a biological target.Rapid identification of potential lead compounds for further experimental validation. nih.gov

This integrated strategy allows for a high-throughput and unbiased selection of candidates, significantly improving the efficiency of the research and development process. nih.gov

Design and Synthesis of Next-Generation Functional Materials with Tunable Properties

The rigid, conjugated biaryl structure of this compound makes it an excellent building block, or "scaffold," for the construction of advanced functional materials. The pyridine and phenyl rings provide sites for extending conjugation and for coordination with metal ions, opening up possibilities in optoelectronics and materials science.

Future research will explore the incorporation of the this compound core into larger molecular and macromolecular architectures. Potential applications include:

Organic Light-Emitting Diodes (OLEDs): By modifying the core with electron-donating and electron-withdrawing groups, its photophysical properties (e.g., emission wavelength, quantum yield) can be tuned. This makes it a candidate for use as an emitter or host material in OLED devices for displays and lighting.

Fluorescent Sensors: The nitrogen atom in the pyridine ring can act as a binding site for specific metal ions or analytes. The binding event could alter the fluorescence properties of the molecule, enabling its use as a selective chemosensor.

Metal-Organic Frameworks (MOFs): The molecule can be functionalized with additional coordinating groups (like carboxylic acids) to serve as an organic linker in the synthesis of MOFs. The resulting materials could exhibit tailored porosity and functionality for applications in gas storage, separation, or catalysis.

The table below outlines potential functional materials derived from this scaffold and their prospective applications.

Material TypeCore MoietyPotential ApplicationTunable Property
OLED EmittersThis compoundDisplays, Solid-State LightingEmission Color, Efficiency
Fluorescent ChemosensorsThis compoundEnvironmental Monitoring, DiagnosticsAnalyte Selectivity, Sensitivity
MOF LinkersFunctionalized this compoundGas Storage, Catalysis, SeparationPore Size, Chemical Functionality

The design and synthesis of these next-generation materials will rely on a deep understanding of structure-property relationships, heavily supported by the computational modeling techniques discussed previously. This will enable the creation of materials with precisely controlled and tunable properties for a wide range of advanced applications.

Q & A

Q. What are the recommended synthetic routes for Phenyl-(2-pyridin-3-ylphenyl)methanone, and how can reaction conditions be optimized for yield and purity?

The synthesis typically involves Friedel-Crafts acylation using benzoyl chloride and a Lewis acid catalyst (e.g., AlCl₃) to couple pyridine and phenyl precursors. Reaction optimization includes adjusting solvent polarity, temperature gradients (e.g., 80–120°C), and catalyst loading. Continuous flow reactors enhance efficiency by improving mass transfer, while green chemistry principles reduce waste through solvent recycling .

Q. What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • ¹H/¹³C NMR : Resolves aromatic proton environments (e.g., pyridinyl vs. phenyl protons) and confirms ketone functionality.
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular mass (e.g., [M+H]⁺ at m/z 261.1024).
  • Infrared (IR) Spectroscopy : Identifies carbonyl stretching frequencies (~1680 cm⁻¹) .

Q. How can researchers assess the purity of this compound, and what analytical standards should be applied?

Purity is quantified via HPLC (C18 column, acetonitrile/water gradient) or GC (capillary column, FID detector). Analytical standards require ≥95% purity, validated against certified reference materials. Trace impurities (e.g., unreacted precursors) are monitored using LC-MS .

Advanced Research Questions

Q. How can computational chemistry models (e.g., DFT) predict the electronic properties and reactivity of this compound?

Density Functional Theory (DFT) calculates HOMO-LUMO gaps to predict electrophilic/nucleophilic sites. Molecular docking simulations (e.g., AutoDock Vina) model interactions with biological targets (e.g., enzymes), guiding derivative design. Solvent effects are incorporated using the PCM model .

Q. What strategies are employed to resolve contradictions between crystallographic data and spectroscopic analyses for this compound?

Discrepancies (e.g., bond length variations) are addressed via:

  • Multi-technique validation : Cross-referencing XRD data with NMR/IR.
  • SHELXL refinement : Adjusts thermal parameters and occupancy rates for disordered atoms .
  • Sample recrystallization : Ensures single-crystal purity for XRD .

Q. What experimental approaches are used to investigate the structure-activity relationships (SAR) of derivatives in biological systems?

  • Systematic substitution : Introduce electron-withdrawing/donating groups (e.g., -NO₂, -OCH₃) at the phenyl or pyridine rings.
  • In vitro assays : Measure IC₅₀ values in enzyme inhibition studies (e.g., kinase assays).
  • Surface Plasmon Resonance (SPR) : Quantifies binding kinetics (ka/kd) to targets like G-protein-coupled receptors .

Q. How do researchers address challenges in crystallizing this compound for X-ray diffraction studies?

  • Solvent screening : Test mixed-solvent systems (e.g., DCM/hexane) for nucleation.
  • Temperature gradients : Slow cooling (0.5°C/hr) promotes crystal growth.
  • SHELXL : Refines high-resolution or twinned data sets to resolve disorder .

Q. What methodologies are employed to study the compound’s interaction with biological targets (e.g., enzymes, receptors)?

  • NMR titration : Maps binding epitopes by monitoring chemical shift perturbations.
  • Isothermal Titration Calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS).
  • Fluorescence polarization : Competes with fluorescent probes to determine binding affinity .

Q. How can reaction mechanisms for key transformations involving this compound be elucidated using kinetic studies or isotopic labeling?

  • Kinetic profiling : Varies substrate concentrations and temperatures to derive rate laws.
  • ¹³C isotopic labeling : Tracks carbonyl group migration in rearrangement reactions.
  • Computational modeling : Simulates transition states (e.g., Gaussian 16) to validate mechanisms .

Q. What safety protocols are mandated for handling this compound given its toxicity profile?

  • GHS compliance : Use PPE (nitrile gloves, goggles) and fume hoods for synthesis.
  • Emergency protocols : Eye wash stations and neutralization kits for skin contact (pH 7 buffer).
  • Waste disposal : Segregate halogenated solvents for incineration .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.